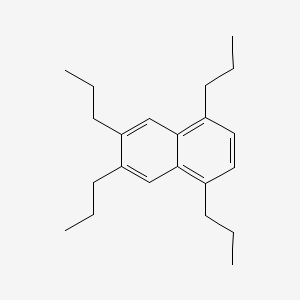

1,4,6,7-Tetrapropylnaphthalene

Description

Properties

CAS No. |

65438-96-2 |

|---|---|

Molecular Formula |

C22H32 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

1,4,6,7-tetrapropylnaphthalene |

InChI |

InChI=1S/C22H32/c1-5-9-17-13-14-18(10-6-2)22-16-20(12-8-4)19(11-7-3)15-21(17)22/h13-16H,5-12H2,1-4H3 |

InChI Key |

VSMAIWMWHNXBHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C=C(C(=CC2=C(C=C1)CCC)CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrapropylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:

Temperature: Moderate temperatures (around 50-100°C)

Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride

Catalyst: Aluminum chloride (AlCl3)

The reaction proceeds through the formation of a carbocation intermediate, which then attacks the naphthalene ring to form the desired tetrapropyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrapropylnaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.

Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Reduced naphthalene derivatives

Substitution: Halogenated naphthalene derivatives

Scientific Research Applications

1,4,6,7-Tetrapropylnaphthalene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrapropylnaphthalene depends on the specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, affecting membrane integrity and function. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that recognize the naphthalene core structure.

Comparison with Similar Compounds

Alkylated Naphthalenes

- Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene): These monomethyl derivatives are well-studied for their toxicological profiles. For instance, they exhibit lower molecular weights and higher volatility compared to tetrapropylnaphthalene, which likely has reduced volatility due to its bulky propyl groups.

- 1,2,3,4-Tetrahydronaphthalene Derivatives: lists hydrogenated naphthalene derivatives (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) with functional groups like carboxylic acids or carboxamides. These compounds differ significantly from 1,4,6,7-tetrapropylnaphthalene in both structure (saturation vs. aromaticity) and reactivity (polar functional groups vs. nonpolar alkyl chains).

Polymer-Related Compounds

highlights polymers like polyethylene terephthalate (PET) and polypropylene (PP), which are unrelated structurally but underscore the importance of substituent effects on material properties. For example, alkyl side chains in polypropylene influence crystallinity and thermal stability, suggesting that tetrapropylnaphthalene’s propyl groups could similarly affect its physical behavior (e.g., melting point or solubility) .

3. Data Gaps and Limitations

The provided evidence lacks specific data on this compound, necessitating caution in extrapolating findings from other naphthalene derivatives. Key unresolved questions include:

- Physicochemical Properties : Boiling point, solubility, and stability.

- Toxicology: Potential health risks, metabolic pathways, or environmental persistence.

- Applications : Industrial or synthetic utility compared to simpler alkylnaphthalenes.

4. Conclusion

While alkylated naphthalenes like methylnaphthalenes and tetrahydronaphthalene derivatives provide indirect insights, This compound remains undercharacterized in the available literature . Future studies should prioritize experimental data on its properties and behavior to enable meaningful comparisons with analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.